1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid
Overview
Description
1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid, also known as 1-DBCA, is a cyclic organic compound with a unique chemical structure. It is a derivative of benzamide, a type of carboxylic acid, and is composed of two chlorine atoms attached to a cyclohexane ring that is further attached to a carboxyl group. 1-DBCA has been studied extensively due to its potential applications in pharmaceuticals and other fields.
Scientific Research Applications
Catalysis and Organic Synthesis
Research has shown interest in the controllable and selective catalytic oxidation of cyclohexene, a related compound, which leads to a variety of industrially valuable intermediates. Such oxidation processes are significant for the synthesis of diverse organic compounds, demonstrating the relevance of similar structures in facilitating selective reactions in both academic and industrial settings (Cao et al., 2018). Additionally, the oxidation of cyclohexane to produce ketone-alcohol oil, a precursor for nylon production, highlights the importance of catalysts in enhancing selectivity and conversion rates, suggesting potential applications for structurally similar compounds (Abutaleb & Ali, 2021).
Material Science
The development of solvents and catalysts for efficient separation and reaction processes has been a key area of research. For example, studies on activity coefficients at infinite dilution for various solutes, including cycloalkanes and carboxylic acids, in specific ionic liquids, provide insights into the solvent's potential for separation processes (Domańska et al., 2016). This research has implications for designing more effective and environmentally friendly solvents that could potentially involve derivatives of the compound .
Biotechnological Applications
Understanding the inhibition effects of carboxylic acids on microbial growth and metabolism is crucial for biotechnological applications, including biofuel and biochemical production. Studies have focused on the impacts of carboxylic acids on engineered microbes, highlighting the need for robust strains capable of tolerating inhibitory concentrations of these compounds (Jarboe et al., 2013). Such research points to potential biotechnological applications of “1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid” and its analogs in developing microbial strains for industrial bioprocesses.
Environmental Impact
The environmental impact and toxicity of chemical compounds, including crude 4-methylcyclohexanemethanol (MCHM) and its analogs, have been explored to understand their effects on human health and the environment. Reviews and predictive models for the toxicity of such compounds provide essential data for regulatory and safety considerations (Paustenbach et al., 2015).
properties
IUPAC Name |
1-[(2,6-dichlorobenzoyl)amino]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-9-5-4-6-10(16)11(9)12(18)17-14(13(19)20)7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUWCQVSGKRIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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